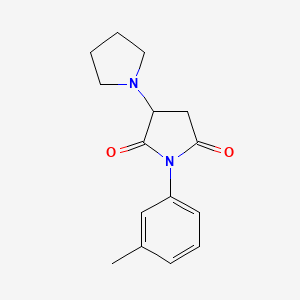

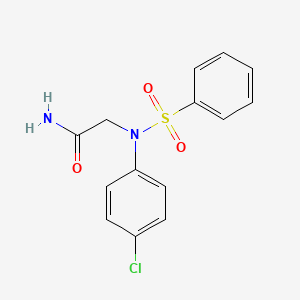

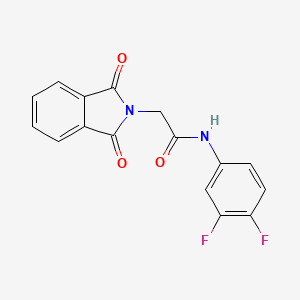

1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrrolidine diones, including structures similar to the queried compound, are typically synthesized through multistep organic reactions. For example, the stereoselective reduction of similar pyrrolidine diones has been studied using sodium borohydride with metal chlorides, showcasing the complexity and variability in the synthesis approaches of these compounds (Jumali et al., 2017). Multicomponent syntheses involving N-isocyaniminotriphenylphosphorane and aldimines have also been described, leading to the formation of substituted pyrrolidine diones (Adib et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine diones, including the target compound, is characterized by the presence of a pyrrolidine ring fused with a dione moiety. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, are commonly employed to elucidate the structure of such compounds. For instance, studies have provided detailed insights into the conformation and crystal structure of related compounds, thereby highlighting the non-planarity and intricate hydrogen bonding patterns typical of these molecules (Aydın et al., 2013).

Chemical Reactions and Properties

Pyrrolidine diones undergo various chemical reactions, reflecting their reactive nature. These reactions include stereoselective reductions, cyclization, and multicomponent reactions that lead to a wide range of derivatives with diverse chemical properties. The reactivity is often influenced by the substituents on the pyrrolidine ring and the dione moiety, which can alter the electronic and steric landscape of the molecule, thereby affecting its chemical behavior (Jumali et al., 2017).

Physical Properties Analysis

The physical properties of pyrrolidine diones, such as melting points, solubility, and crystal structure, are crucial for their handling and application in various domains. These properties are determined by the molecular structure, with factors like intermolecular hydrogen bonding playing a significant role. For example, the crystal structure analysis of related compounds provides insights into the molecular packing and stability, which are directly related to their physical properties (Aydın et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrrolidine diones, including acidity, basicity, and reactivity towards various reagents, are influenced by the dione functionality and the nature of the substituents on the pyrrolidine ring. Studies on similar compounds have revealed their reactivity patterns, such as susceptibility to nucleophilic attacks and participation in cycloaddition reactions, which underscore the versatility of pyrrolidine diones in synthetic chemistry (Adib et al., 2011).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Researchers have synthesized new derivatives of pyrrolidine diones, including compounds similar to "1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione", and tested their antimicrobial properties. Some of these compounds have shown promising in vitro antifungal activities towards several test fungi, with particular derivatives exhibiting significant inhibitory activities against a broad spectrum of fungi (Cvetkovic et al., 2019).

Molecular Structure Analysis

- Studies have been conducted on the molecular structure of similar compounds, providing insights into their dicarbonyl tautomer forms and the stabilization of their structure by weak intermolecular hydrogen bonds (Tenon et al., 2000).

Stereoselective Reduction in Synthesis

- Research on the stereoselective reduction of pyrrolidine dione derivatives has been conducted, focusing on understanding the effect and hydride transfer mechanism in the synthesis of natural bioactive compounds (Jumali et al., 2017).

Structural Investigations

- Investigations into the structure of 3-acylpyrrolidine-2,4-diones have been performed using spectroscopy and X-ray crystallography. These studies help in understanding the tautomer constitution and revising the structures of natural products containing the pyrrolidine dione unit (Nolte et al., 1980).

Photoluminescent Polymers

- Research into π-conjugated polymers containing pyrrolidine dione units, like the one , has been conducted. These polymers exhibit strong photoluminescence and are potentially suitable for electronic applications (Beyerlein & Tieke, 2000).

Bioactive Compound Synthesis

- The compound has been used in the synthesis of bioactive compounds, including antifungal and antibacterial agents. Certain derivatives have shown significant activity against various fungi and bacteria (Fujinami et al., 1972).

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-5-4-6-12(9-11)17-14(18)10-13(15(17)19)16-7-2-3-8-16/h4-6,9,13H,2-3,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLKLPCDNJTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)